Tetrapropylammonium trifluoromethanesulphonate
Description
Tetrapropylammonium trifluoromethanesulphonate (CAS 35925-48-5) is a quaternary ammonium salt with the formula [(C₃H₇)₄N]⁺[CF₃SO₃]⁻. The compound features a tetrapropylammonium cation paired with a trifluoromethanesulphonate (triflate) anion. It is widely utilized in organic synthesis, catalysis, and analytical chemistry due to its ionic conductivity, thermal stability, and ability to act as a phase-transfer catalyst or ion-pairing reagent .
Properties
CAS No. |
35925-48-5 |
|---|---|
Molecular Formula |
C13H28F3NO3S |
Molecular Weight |
335.43 g/mol |
IUPAC Name |
tetrapropylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H28N.CHF3O3S/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)8(5,6)7/h5-12H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
IGVWFPZXBUTUCG-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium trifluoromethanesulphonate can be synthesized by reacting tetrapropylammonium bromide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried under vacuum to remove any residual solvents .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction: While it is not typically involved in oxidation or reduction reactions directly, it can act as a supporting electrolyte in electrochemical cells.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Reaction Conditions: These reactions often occur in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide at room temperature.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with a halide nucleophile would yield a tetrapropylammonium halide and trifluoromethanesulfonic acid .
Scientific Research Applications
Organic Synthesis
Phase Transfer Catalyst
Tetrapropylammonium trifluoromethanesulphonate acts as an effective phase transfer catalyst, which enhances the efficiency of reactions involving organic and aqueous phases. It facilitates the transfer of reactants between immiscible phases, thus promoting reactions that would otherwise proceed slowly or not at all. This property is particularly useful in synthesizing esters and other organic compounds where reactants are often in different phases .
Case Study: Controlled Release Systems
Research has demonstrated the utility of this compound in developing controlled release systems for metallohosts. In a study by Sakata et al. (2017), this compound was used as a precursor to explore guest exchange mechanisms, highlighting its importance in materials science and drug delivery systems .
Electrochemistry
Supporting Electrolyte
In electrochemical applications, this compound serves as a supporting electrolyte, enhancing conductivity and stability in solutions. This is crucial for accurate measurements in electrochemical cells, particularly during redox reactions .
Application in CO2 Reduction
A notable application is its role in the electrochemical reduction of carbon dioxide. Studies have shown that using this compound in ionic liquid/organic solvent mixtures can significantly improve the efficiency of CO2 reduction processes, contributing to sustainable chemical practices .
Material Science
Development of Ionic Liquids
this compound is involved in the formulation of ionic liquids that have applications in energy storage and conversion technologies. Its ability to form deep eutectic solvents with other compounds has been explored for potential applications in batteries and fuel cells .
Case Study: Deep Eutectic Solvents
Research conducted by Yang et al. (2019) investigated the properties of deep eutectic solvents formed by this compound and succinonitrile. These solvents exhibited unique characteristics that could be harnessed for various industrial applications .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is employed for detecting and quantifying various substances. Its reliability in analytical methods helps ensure accurate results in laboratory settings .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Organic Synthesis | Phase Transfer Catalyst | Enhances reaction efficiency by facilitating reactant transfer between phases |
| Electrochemistry | Supporting Electrolyte | Improves conductivity and stability for accurate electrochemical measurements |
| Material Science | Ionic Liquids Development | Used to create deep eutectic solvents for energy storage applications |
| Analytical Chemistry | Detection Methods | Employed for reliable detection and quantification of substances |
Mechanism of Action
The mechanism of action of tetrapropylammonium trifluoromethanesulphonate primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The molecular targets include various ionic species, and the pathways involve the formation of ion pairs and their subsequent transfer across phase boundaries .
Comparison with Similar Compounds
Tetraethylammonium Trifluoromethanesulphonate (CAS 35895-69-3)
Tetrabutylammonium Trifluoromethanesulphonate
Table 1: Cation Size and Ion-Pairing Efficiency
Anion Variations
Tetrapropylammonium Perruthenate (CAS 114615-82-6)
Tetrapropylammonium Bromide (CAS 3115-67-7)
- Structure : [(C₃H₇)₄N]⁺Br⁻.
- Properties: Halide anions (Br⁻, I⁻) are less thermally stable and more nucleophilic than triflate, limiting their use in non-polar solvents. Triflate’s weakly coordinating nature enhances catalytic activity in SN1 reactions .
Table 2: Anion Effects on Thermal Stability
Triflate Salts with Alternative Cations
Methyltrioctylammonium Triflate (CAS 121107-18-4)
- Structure : [CH₃(C₈H₁₇)₃N]⁺[CF₃SO₃]⁻.
- Properties : Increased lipophilicity due to longer alkyl chains enhances solubility in organic phases, making it suitable for ionic liquid applications. However, tetrapropylammonium triflate offers a balance between hydrophobicity and solubility for chromatographic uses .
1-Butyl-1-methylpyrrolidinium Triflate
- Structure : [C₄H₉C₅H₈N]⁺[CF₃SO₃]⁻.
- Properties : Ionic liquid with low melting point (−4°C) but higher viscosity compared to tetrapropylammonium triflate, which is typically solid at room temperature .
Molecular Dynamics and Phase Behavior
Solid-state NMR studies reveal that tetrapropylammonium cations exhibit C₃ reorientation of methyl groups and tumbling motions at elevated temperatures. In contrast, tetraethylammonium salts show faster cation reorientation due to smaller size, while tetrabutylammonium derivatives face greater structural hindrance .
Table 3: Molecular Motion in Solid Salts
Biological Activity
Tetrapropylammonium trifluoromethanesulphonate (TPATf) is a quaternary ammonium salt that has garnered attention in various fields, particularly in organic synthesis and biochemical research. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
- Molecular Formula : C12H30F3NO3S
- Molecular Weight : 351.44 g/mol
- CAS Number : 35895-70-6
TPATf is characterized by its high solubility in polar solvents and stability under various conditions, making it a versatile reagent in biochemical applications.
TPATf functions primarily as a phase-transfer catalyst . This property allows it to facilitate the migration of reactants between immiscible phases, thereby enhancing reaction rates and yields in organic synthesis. The compound is involved in several biochemical pathways, including:
- Electrochemical Reduction : TPATf plays a role in the electrochemical reduction of carbon dioxide in ionic liquid/organic solvent mixtures, contributing to the development of sustainable chemical processes.
- Enzyme Interactions : It has been utilized to study enzyme mechanisms, influencing cellular processes by modulating enzyme activity and protein interactions .
In Vitro Studies
In vitro experiments have demonstrated that TPATf can affect various cellular processes:
- Cell Signaling : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown its role in the controlled release and uptake of molecules in metallohost systems.
- Enzyme Activation : TPATf has been employed to activate thioglycosides and other biomolecules, facilitating reactions that are crucial for metabolic pathways .
Case Studies
- Interaction with Fumaric Acid : A study investigated the interaction of TPATf with fumaric acid, revealing the formation of eutectic systems that exhibit unique melting properties. The study highlighted the stronger interaction of TPATf with fumaric acid compared to maleic acid, which was attributed to hydrogen bonding dynamics .
- Electrochemical Applications : Research has shown TPATf's effectiveness as an electrolyte additive in rechargeable batteries, enhancing performance due to its stability and conductivity properties .
Applications
TPATf's biological activity extends across various fields:
- Organic Synthesis : As a catalyst, it is widely used in nucleophilic substitution reactions and other organic transformations .
- Pharmaceutical Development : Its ability to modulate biochemical reactions makes it valuable in drug formulation and delivery systems.
- Material Science : TPATf is used in the production of specialty chemicals and materials due to its multifunctional properties .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H30F3NO3S |
| Molecular Weight | 351.44 g/mol |
| CAS Number | 35895-70-6 |
| Phase Transfer Catalyst | Yes |
| Role in Electrochemistry | CO2 Reduction |
| Enzyme Interaction | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
